Sodium mannose 6-phosphate

概要

説明

Sodium mannose 6-phosphate is a phosphorylated aldohexose that plays a crucial role in various metabolic pathways. It is involved in gluconeogenesis, fatty acid synthesis, and amino acid synthesis. This compound is also significant in the formation of lysosomal enzymes, where it acts as a marker substance for glycoproteins . This compound is essential for cellular signaling pathways and has applications in the treatment of various diseases .

準備方法

Synthetic Routes and Reaction Conditions: Sodium mannose 6-phosphate can be synthesized using both chemical and enzymatic methods. One cost-effective enzymatic method involves the use of polyphosphate-dependent mannose kinase from Arthrobacter species. This method replaces expensive ATP with polyphosphate, making it greener and safer . The reaction conditions include the presence of metal ions, optimal temperature, and substrate addition, which significantly improve the conversion efficiency .

Industrial Production Methods: Industrial production of this compound often involves scaling up the enzymatic synthesis method. For instance, a 200 mL scale-up experiment demonstrated the method’s potential for industrial applications, achieving a conversion efficiency of 99.17% under optimal conditions .

化学反応の分析

Types of Reactions: Sodium mannose 6-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce different derivatives.

Reduction: It can be reduced to form mannitol, an osmolyte or metabolic store.

Substitution: It can participate in substitution reactions, particularly in glycosylation pathways.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Enzymes like mannose phosphate isomerase facilitate substitution reactions.

Major Products:

Oxidation: Produces various oxidized derivatives.

Reduction: Forms mannitol.

Substitution: Converts to fructose 6-phosphate.

科学的研究の応用

Role in Lysosomal Enzyme Targeting

Sodium mannose 6-phosphate is essential for the proper targeting of lysosomal enzymes to lysosomes. It serves as a recognition marker for the mannose 6-phosphate receptors (MPRs) located in the Golgi apparatus, facilitating the transport of enzymes necessary for cellular metabolism. The absence of M6P can lead to lysosomal storage disorders, highlighting its importance in enzyme delivery and function.

Case Study: Genetic Disorders

Research has shown that mutations affecting M6P modification can lead to diseases such as Mucolipidosis Type II and III. For instance, a study identified TMEM251 as a regulator of M6P modification, where its deletion resulted in developmental defects in zebrafish, mimicking symptoms of these disorders .

Therapeutic Applications

This compound has therapeutic potential in treating various conditions, particularly those related to lysosomal dysfunction.

Table: Therapeutic Applications of this compound

Biochemical Research

Mannose 6-phosphate is utilized in various biochemical assays due to its ability to interact with specific receptors and proteins.

Case Study: Antibody Development

The development of single-chain antibody fragments specific for M6P has been reported, which can be used for diagnosing lysosomal storage diseases through simple assays . This approach highlights the utility of this compound in advancing diagnostic tools.

Cosmetic Applications

Recent studies have explored the use of this compound in cosmetic products aimed at anti-aging effects. The compound has been shown to reorganize collagen networks and improve skin elasticity.

Research Findings

A clinical study demonstrated that formulations containing this compound significantly reduced wrinkle depth and improved overall skin texture, indicating its potential as an effective anti-aging agent .

作用機序

Sodium mannose 6-phosphate exerts its effects by acting on the mannose 6-phosphate receptor, which is involved in the transport of lysosomal enzymes. The receptor binds to mannose 6-phosphate, facilitating the delivery of enzymes to lysosomes . This process is crucial for the degradation of macromolecules within lysosomes .

類似化合物との比較

- Mannose 1-phosphate

- Fructose 6-phosphate

- Glucose 6-phosphate

Comparison:

- Mannose 1-phosphate: Similar in structure but differs in its role in glycosylation pathways.

- Fructose 6-phosphate: An isomer of mannose 6-phosphate, involved in glycolysis and gluconeogenesis .

- Glucose 6-phosphate: Plays a central role in glucose metabolism but lacks the specific signaling functions of mannose 6-phosphate .

Sodium mannose 6-phosphate is unique due to its specific role in lysosomal enzyme targeting and its involvement in multiple metabolic pathways .

生物活性

Sodium mannose 6-phosphate (M6P) is a carbohydrate derivative that plays a crucial role in various biological processes, particularly in the targeting and transport of lysosomal enzymes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Function

This compound is a phosphorylated sugar that serves as a recognition marker for mannose 6-phosphate receptors (M6PR) on cell surfaces. The binding of M6P to these receptors facilitates the internalization of lysosomal enzymes, ensuring their delivery to lysosomes where they perform essential degradation functions. M6PR exists in two forms: cation-dependent and cation-independent, both of which are vital for the proper functioning of lysosomal pathways .

- Receptor Interaction : M6P binds to M6PRs, promoting the endocytosis of lysosomal enzymes. This interaction is essential for maintaining cellular homeostasis and preventing the accumulation of undegraded substrates.

- Enzyme Targeting : The presence of M6P on enzymes enhances their recognition and uptake by cells, particularly in tissues requiring specific enzyme activity for metabolic processes .

- Inhibition of Pinocytosis : M6P acts as a competitive inhibitor in certain contexts, such as inhibiting the pinocytosis of human platelet beta-glucuronidase, thereby regulating enzyme levels in the extracellular environment .

Therapeutic Applications

This compound has been investigated for its therapeutic potential in various medical conditions:

- Enzyme Replacement Therapy : M6P-modified therapeutic proteins have shown improved targeting to lysosomes, enhancing the efficacy of enzyme replacement therapies for lysosomal storage disorders .

- Anti-Aging Treatments : Recent studies suggest that M6P complexes can improve skin biomechanical properties and exhibit anti-aging effects by reorganizing collagen networks and protecting dermal proteins from degradation .

- Congenital Disorders : Case studies indicate that oral administration of mannose (a precursor to M6P) can significantly improve symptoms in patients with congenital disorders related to glycosylation, such as Mannose-6-phosphate isomerase-congenital disorder of glycosylation (MPI-CDG) .

Case Study 1: Mannose-6-Phosphate Isomerase Congenital Disorder

A notable case involved a 2-year-old girl diagnosed with MPI-CDG. Following oral administration of mannose, her symptoms—chronic diarrhea and vomiting—resolved within a week without side effects. This case underscores the potential therapeutic benefits of M6P-related compounds in managing congenital metabolic disorders .

Case Study 2: Anti-Aging Efficacy

In a clinical study assessing the effects of a mannose-6-phosphate complex on skin health, participants showed significant improvements in skin elasticity and reduction in wrinkles after treatment. The study utilized advanced imaging techniques to evaluate changes in skin structure, confirming the biological activity of M6P in cosmetic applications .

Research Findings

Recent research has elucidated several key findings regarding this compound:

- Lysosomal Enzyme Transport : Studies have demonstrated that alterations in pH affect the dissociation of M6PRs from their ligands, impacting enzyme targeting efficiency .

- Metabolic Pathways : M6P is involved in various metabolic pathways including gluconeogenesis and fatty acid metabolism, highlighting its significance beyond lysosomal function .

- Synthetic Analogues : Innovative approaches have led to the development of synthetic analogues of M6P that enhance targeting capabilities for therapeutic proteins, providing promising avenues for drug development .

Summary Table

| Aspect | Details |

|---|---|

| Chemical Nature | Phosphorylated sugar derivative |

| Key Functions | Enzyme targeting, receptor binding, inhibition of pinocytosis |

| Therapeutic Uses | Enzyme replacement therapy, anti-aging treatments |

| Notable Case Studies | MPI-CDG symptom resolution; anti-aging efficacy |

| Research Insights | Impact on lysosomal transport; metabolic pathway involvement |

特性

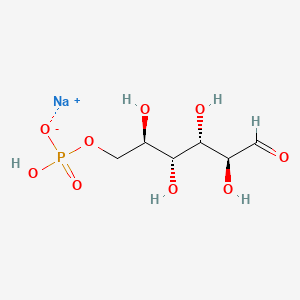

IUPAC Name |

sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHLNVXMRZXIII-MVNLRXSJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021526 | |

| Record name | Sodium mannose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70442-25-0 | |

| Record name | Sodium mannose 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070442250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium mannose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM MANNOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Q39V6076 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。